molecular formula C13H13F3N2O3S B2567195 N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide CAS No. 2034591-38-1

N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide

Katalognummer: B2567195
CAS-Nummer: 2034591-38-1
Molekulargewicht: 334.31
InChI-Schlüssel: DMZVQWPXTSTBMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is a compound that belongs to the class of oxazole derivatives.

Vorbereitungsmethoden

The synthesis of N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide typically involves the reaction of 5-methyl-1,2-oxazole-4-carboxylic acid with 4-(trifluoromethyl)benzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .

Analyse Chemischer Reaktionen

N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound is characterized by the following molecular formula:

  • Molecular Formula : C16H16F3N3O2S
  • Molecular Weight : 385.37 g/mol

Its structure includes a methanesulfonamide group, which is known for enhancing solubility and bioavailability in pharmaceutical applications. The presence of the trifluoromethyl group contributes to its lipophilicity and potential interactions with biological targets.

Antidiabetic Activity

Recent studies have highlighted the potential of this compound as an antidiabetic agent. A synthesized derivative exhibited significant inhibitory activity against key enzymes involved in glucose metabolism:

EnzymeIC50 Value (μM)% Inhibition at 500 μM
α-Glucosidase6.2883.13 ± 0.80
α-Amylase4.5878.85 ± 2.24
Protein Tyrosine Phosphatase 1B (PTP1B)0.9188.35 ± 0.89
DPPH Radical Scavenging Activity2.3692.23 ± 0.22

These results suggest that the compound may serve as a multitarget agent for managing diabetes by inhibiting enzymes that facilitate carbohydrate digestion and enhancing antioxidant activity .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties, demonstrating effectiveness against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or function, although specific pathways are still under investigation.

Case Study 1: In Vivo Antidiabetic Studies

In a study involving animal models, N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide was administered to diabetic rats. The results indicated a marked reduction in blood glucose levels compared to control groups, supporting its potential use in diabetes management.

Case Study 2: Structural Activity Relationship (SAR)

A comprehensive SAR study was conducted to evaluate various derivatives of the compound. Modifications to the oxazole ring and sulfonamide group were systematically analyzed to determine their impact on biological activity. The findings revealed that certain substitutions significantly enhance enzyme inhibition and overall bioactivity, providing insights for future drug design .

Wirkmechanismus

The mechanism of action of N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. By inhibiting COX-2, the compound reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide can be compared with other oxazole derivatives such as:

    Aleglitazar: An antidiabetic agent.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

These compounds share similar structural features but differ in their specific biological activities and applications.

Biologische Aktivität

N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C13H12F3N3O3SC_{13}H_{12}F_3N_3O_3S and a molecular weight of approximately 351.31 g/mol. Its structure includes a methanesulfonamide group linked to a 5-methyl-1,2-oxazole moiety and a trifluoromethylphenyl group, which may contribute to its biological properties.

Antidiabetic Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antidiabetic properties. For instance, a related compound showed promising results as a multi-target antidiabetic agent with IC50 values against various targets such as α-glucosidase and α-amylase:

Target IC50 (μM) Standard (IC50 μM)
α-glucosidase6.282.00
α-amylase4.581.58
PTP1B0.911.35
DPPH2.360.85

These findings indicate that the compound may effectively inhibit enzymes involved in carbohydrate metabolism, which is crucial for managing diabetes .

The biological activity of this compound is believed to stem from its ability to interact with specific enzyme targets and receptor sites. Molecular docking studies suggest that the compound binds effectively to the active sites of target enzymes, potentially altering their activity and leading to reduced glucose absorption and improved insulin sensitivity .

Case Studies

Several case studies have highlighted the efficacy of related compounds in preclinical models:

  • In Vivo Studies : In experiments with diabetic mice, compounds with similar structures demonstrated significant reductions in blood glucose levels when administered over a period of time.
  • Toxicity Assessments : Acute toxicity tests conducted on albino mice revealed no significant adverse effects at therapeutic doses, indicating a favorable safety profile for further development .

Eigenschaften

IUPAC Name

N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O3S/c1-9-11(6-17-21-9)7-18-22(19,20)8-10-2-4-12(5-3-10)13(14,15)16/h2-6,18H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZVQWPXTSTBMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.